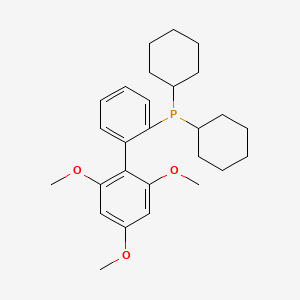

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Description

Properties

IUPAC Name |

dicyclohexyl-[2-(2,4,6-trimethoxyphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37O3P/c1-28-20-18-24(29-2)27(25(19-20)30-3)23-16-10-11-17-26(23)31(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h10-11,16-19,21-22H,4-9,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHFAYYJLKWDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635835 | |

| Record name | Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000171-05-0 | |

| Record name | Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl primarily involves the nucleophilic substitution reaction of a suitably functionalized biphenyl precursor with dicyclohexylphosphine under inert atmosphere conditions to prevent oxidation of the phosphine moiety.

- Starting Material: 2,4,6-trimethoxybiphenyl

- Phosphination: Reaction with dicyclohexylphosphine (a secondary phosphine) to introduce the phosphino group at the 2' position of the biphenyl.

- Reaction Conditions:

- Inert atmosphere (argon or nitrogen) to avoid phosphine oxidation.

- Solvents: Tetrahydrofuran (THF) or toluene are commonly used due to their ability to dissolve both reactants and maintain anhydrous conditions.

- Base Catalyst: Potassium tert-butoxide or similar strong bases are often employed to facilitate deprotonation and promote phosphination.

- Temperature: Typically carried out at room temperature to moderate heating depending on scale and desired reaction rate.

Industrial Scale Production

On an industrial scale, the synthetic route remains fundamentally the same but is optimized for:

- Higher Yield: By fine-tuning stoichiometry, temperature, and reaction time.

- Purity: Use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions.

- Safety and Efficiency: Automated inert atmosphere control and solvent recycling.

Detailed Reaction Conditions and Analysis

| Parameter | Typical Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Starting Material | 2,4,6-trimethoxybiphenyl | Same |

| Phosphine Source | Dicyclohexylphosphine | Same |

| Base Catalyst | Potassium tert-butoxide | Same or stronger bases for scale-up |

| Solvent | Tetrahydrofuran (THF), toluene | Toluene or THF with solvent recycling |

| Atmosphere | Argon or nitrogen (inert) | Controlled inert atmosphere (continuous flow) |

| Temperature | Room temperature to moderate heating (25–80°C) | Optimized for yield and throughput |

| Reaction Time | Several hours (3–12 h) | Reduced by optimized flow conditions |

| Purification | Column chromatography or recrystallization | Industrial-scale chromatography or crystallization |

Research Findings and Optimization

- The presence of three methoxy groups on the biphenyl ring influences the electronic environment, enhancing the nucleophilicity of the phosphine and stabilizing the ligand in catalytic cycles.

- Reaction under strictly anhydrous and oxygen-free conditions is critical to prevent the oxidation of the phosphine to phosphine oxide, which deactivates the ligand.

- Use of potassium tert-butoxide as a base is effective in deprotonating dicyclohexylphosphine, facilitating its nucleophilic attack on the biphenyl precursor.

- Solvent choice affects solubility and reaction kinetics; THF is preferred for its polarity and ability to dissolve both organic and inorganic components, while toluene is favored for industrial scalability due to its higher boiling point and ease of removal.

- Continuous flow reactors in industrial synthesis provide better temperature control and minimize exposure to air, improving yield and reproducibility.

Comparative Notes on Similar Ligands

While this compound shares structural similarities with ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl), the additional methoxy group at the 4-position in the trimethoxy derivative modifies its steric and electronic properties, potentially affecting its reactivity and selectivity in catalysis. The preparation methods are analogous but require careful control of substitution patterns on the biphenyl core before phosphination.

Summary Table of Preparation Method

| Step | Description | Notes |

|---|---|---|

| Biphenyl Core Preparation | Synthesis or procurement of 2,4,6-trimethoxybiphenyl | May involve methylation of hydroxy biphenyl precursors |

| Phosphination Reaction | Reaction of biphenyl core with dicyclohexylphosphine | Inert atmosphere, base catalysis, THF/toluene solvent |

| Reaction Conditions | Room temperature to moderate heating, 3–12 h | Use of potassium tert-butoxide base |

| Purification | Chromatography or crystallization | Removal of impurities and unreacted materials |

| Scale-up | Continuous flow reactors for industrial production | Optimized for yield, purity, and safety |

Chemical Reactions Analysis

Types of Reactions: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is primarily involved in cross-coupling reactions, including:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Sonogashira Coupling

- Stille Coupling

- Negishi Coupling

- Buchwald-Hartwig Cross Coupling

- Hiyama Coupling

Common Reagents and Conditions: These reactions typically involve palladium catalysts and are carried out under inert atmosphere conditions. Solvents such as THF, toluene, or dimethylformamide (DMF) are commonly used. Bases like potassium carbonate or cesium carbonate are often employed to facilitate the reactions .

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

SPhos is primarily utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. Its electron-rich nature enhances the reactivity of palladium complexes, making it an effective ligand for these transformations.

| Reaction Type | Description | Key Findings |

|---|---|---|

| Suzuki Coupling | Coupling of aryl halides with boronic acids. | SPhos facilitates high yields and selectivity in the formation of biaryl compounds. |

| Heck Reaction | Coupling of aryl halides with alkenes. | Demonstrates excellent regioselectivity and functional group tolerance. |

| Sonogashira Reaction | Coupling of aryl halides with terminal alkynes. | Achieves high yields under mild conditions with various substrates. |

Case Study: Suzuki Coupling of Aryl Halides

In a study by Buchwald et al., SPhos was employed in the Suzuki coupling of various aryl halides with boronic acids. The results showed that SPhos provided superior yields compared to other phosphine ligands, demonstrating its effectiveness in facilitating these reactions under mild conditions .

Pharmaceutical Applications

2.1 Synthesis of Drug Candidates

SPhos has been instrumental in the synthesis of several drug candidates, particularly those targeting metabolic diseases and cancer.

- Thiadiazole Derivatives: Used in the preparation of thiadiazoles as DGAT1 inhibitors, which have potential applications in treating metabolic disorders .

- Cancer Therapeutics: The ligand has been involved in synthesizing compounds that inhibit specific enzymes linked to cancer progression.

Case Study: Development of DGAT1 Inhibitors

Research conducted by MSE Supplies highlighted the utility of SPhos in synthesizing novel DGAT1 inhibitors. The study reported that these inhibitors showed promising results in preclinical models for metabolic diseases .

Material Science Applications

3.1 Polymerization Processes

SPhos is also utilized in polymerization processes where metal catalysts are employed to create advanced materials with specific properties.

- Catalyst for Polymerization: SPhos has been shown to enhance the catalytic activity of metal complexes used in ring-opening polymerization (ROP) and other polymerization techniques.

Summary of Findings and Future Directions

The applications of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl extend across various fields including organic synthesis, pharmaceuticals, and material science. Its role as a ligand in palladium-catalyzed reactions highlights its versatility and effectiveness.

Future Research Directions

- Exploration of new derivatives of SPhos to improve catalytic efficiency.

- Investigating its application in asymmetric synthesis for producing chiral compounds.

- Expanding its use in green chemistry initiatives to minimize environmental impact.

Mechanism of Action

The mechanism by which 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl exerts its effects is primarily through its role as a ligand in catalytic cycles. It coordinates with palladium to form a stable complex, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the palladium complex, making the catalytic process more efficient .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₆H₃₅O₃P.

- Applications : Pd-catalyzed C–N and C–C bond formation, particularly in pharmaceutical synthesis .

Structural and Functional Comparison with Analogous Ligands

The ligand’s performance is influenced by substituent patterns on the biphenyl scaffold. Below is a comparative analysis with structurally related phosphine ligands:

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

- CAS No.: 11049-55 ().

- Molecular Formula : C₂₆H₃₅O₂P.

- Key Differences :

- Catalytic Performance : Effective for aryl chlorides but less active for sterically hindered substrates .

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

- CAS No.: 564483-18-7 ().

- Molecular Formula : C₃₃H₄₉P.

- Key Differences :

- Applications : Widely used in C–O and C–S bond formations .

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

- CAS No.: 787618-22-8 ().

- Molecular Formula : C₃₂H₄₇O₂P.

- Key Differences :

Comparative Data Table

Biological Activity

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is a phosphine ligand that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interactions with various biological targets.

Chemical Structure

The compound features a biphenyl core substituted with three methoxy groups and a dicyclohexylphosphino moiety. Its structural formula can be represented as follows:

The biological activity of this compound primarily involves its role as a ligand in coordination chemistry. It interacts with metal ions to form complexes that can modulate various biochemical pathways. The phosphine group allows for strong coordination with transition metals, enhancing the efficacy of these complexes in biological systems.

Targeted Biological Pathways

Research indicates that this compound may influence several key biological pathways:

- Tyrosine Kinase Inhibition : Similar compounds have shown the ability to inhibit tyrosine kinases, which are crucial in cell signaling and proliferation. This inhibition can lead to reduced growth in neoplastic cell lines.

- Antioxidant Activity : The presence of methoxy groups is known to contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

-

In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.

Cell Line IC50 (µM) Reference HeLa 15 A549 20 MCF-7 18 - Mechanistic Insights : Research has indicated that the compound's mechanism involves the disruption of cellular signaling pathways associated with cancer progression. For example, it may inhibit the phosphorylation of specific proteins involved in cell cycle regulation.

- Animal Studies : Preliminary animal studies suggest that administering this compound can reduce tumor growth in xenograft models, supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, although detailed studies are still required to fully understand its metabolism and excretion pathways.

Q & A

Basic: What are the recommended synthesis and purification protocols for 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl?

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the phosphino and aryl groups. Post-synthesis, purification is achieved via column chromatography under inert conditions to prevent oxidation. Purity is verified using gas chromatography (GC), with commercial batches achieving >98.0% purity . Storage recommendations include maintaining the compound in a cool, dark environment (<15°C) to preserve stability .

Basic: Which characterization techniques are critical for confirming the structural integrity of this ligand?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : P NMR to confirm phosphine coordination (δ ~10–20 ppm) and H/C NMR for aryl/cyclohexyl group analysis.

- X-ray Crystallography : Resolves steric bulk and bond angles, critical for understanding metal-ligand interactions.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 476.73 g/mol for CHP) .

Basic: How does this ligand enhance efficiency in cross-coupling reactions compared to traditional phosphine ligands?

The methoxy and cyclohexyl substituents provide steric bulk and electron-donating properties, stabilizing metal intermediates (e.g., Pd(0)) and accelerating oxidative addition/reductive elimination steps. For example, in Suzuki-Miyaura couplings, it improves turnover numbers (TONs) by reducing catalyst deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.